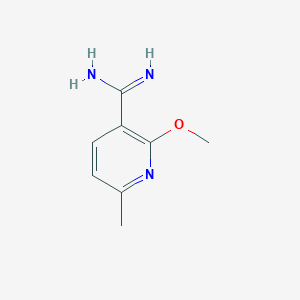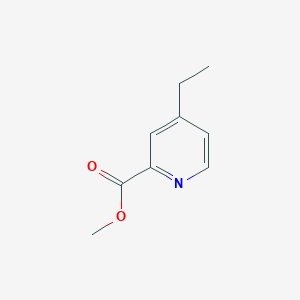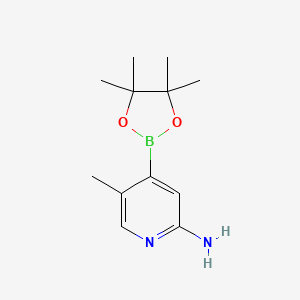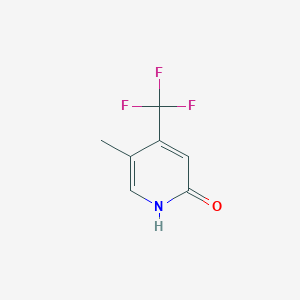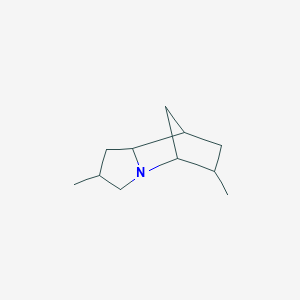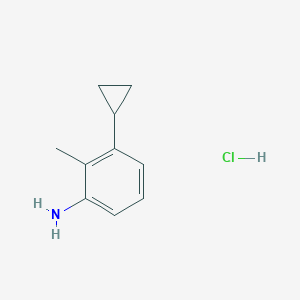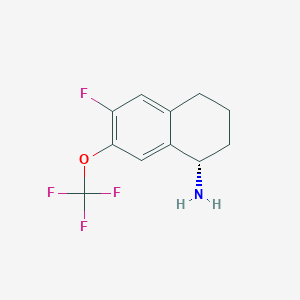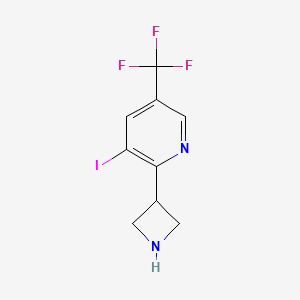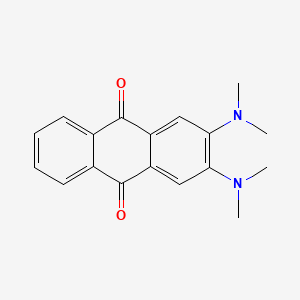
2,3-Bis(dimethylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(dimethylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of two dimethylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with dimethylamine. One common method includes the nucleophilic substitution of anthraquinone with dimethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
2,3-Bis(dimethylamino)anthracene-9,10-dione has been extensively studied for its applications in:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can affect DNA replication and transcription.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. By intercalating into the DNA strands, it prevents the enzyme from performing its function, leading to the disruption of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- 1,4-Bis(dimethylamino)anthracene-9,10-dione
- 2,6-Bis(dimethylamino)anthracene-9,10-dione
- 2,7-Bis(dimethylamino)anthracene-9,10-dione
Comparison: While these compounds share a similar anthraquinone core, the position of the dimethylamino groups significantly affects their chemical and biological properties. For instance, 2,3-Bis(dimethylamino)anthracene-9,10-dione is unique in its specific binding affinity to DNA and its potent inhibition of topoisomerase II, which distinguishes it from its analogs .
Properties
CAS No. |
62468-67-1 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2,3-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)15-9-13-14(10-16(15)20(3)4)18(22)12-8-6-5-7-11(12)17(13)21/h5-10H,1-4H3 |
InChI Key |
KQTLMJGOUIKAOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



